molecular formula C18H15N3O4S B2472677 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 886910-66-3

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2472677
CAS No.: 886910-66-3
M. Wt: 369.4
InChI Key: AFVNCQGTGXHYNT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 2-(methylthio)phenyl group and at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. Key structural attributes include:

  • 1,3,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
  • Dihydrobenzo[b][1,4]dioxine carboxamide: Contributes planar aromaticity and hydrogen-bond acceptor/donor sites.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-15-9-5-2-6-11(15)17-20-21-18(25-17)19-16(22)14-10-23-12-7-3-4-8-13(12)24-14/h2-9,14H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVNCQGTGXHYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the oxadiazole ring and methylthio group, suggest diverse interactions with biological macromolecules.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been shown to be effective against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Compound Target Organisms Activity
This compoundStaphylococcus aureus, Enterococcus faecalisAntimicrobial

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Preliminary results suggest that it exhibits cytotoxic effects on several cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Cell Line IC50 Value (µM) Mechanism
MCF-70.28Induction of apoptosis
A5490.52Inhibition of cell proliferation

The mechanisms underlying the biological activity of this compound are complex and multifaceted. They include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can interact with various cellular receptors influencing signaling pathways that lead to apoptosis.
  • Gene Expression Modulation : Changes in gene expression profiles have been noted in treated cells, indicating a potential for altering cellular responses.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in treating cancer and infection:

  • A study demonstrated that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Another investigation into the structure–activity relationship (SAR) revealed that substituents on the oxadiazole ring significantly affect biological activity and potency .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular pathways. The compound has shown effectiveness against several cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Studies:

  • A study demonstrated that compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines including SNB-19 and OVCAR-8 .
  • Another investigation reported that oxadiazole derivatives could effectively inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells, with IC50 values between 0.47 µM and 1.4 µM .

Antimicrobial Properties

Broad-Spectrum Activity:
The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing bioactivity.

Research Findings:

  • In vitro studies have shown that related oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • A study highlighted the dual antimicrobial and anticancer activity of oxadiazole derivatives by targeting specific enzymes crucial for microbial survival and cancer cell proliferation .

Drug Design and Development

Structure-Activity Relationship (SAR):
Understanding the SAR of oxadiazole compounds is vital for optimizing their therapeutic efficacy. Modifications to the methylthio group or the dioxine moiety can enhance biological activity or selectivity towards specific targets.

Computational Studies:
Recent advances in computational chemistry allow for the modeling of interactions between these compounds and biological targets. Docking simulations have provided insights into binding affinities and potential modifications to improve efficacy .

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

The target compound shares a 1,3,4-oxadiazole scaffold with several derivatives synthesized via similar methods (–2, 9, 11). Key differences lie in substituent groups, which influence physicochemical and biological properties:

Compound Name Substituent on Oxadiazole Synthesis Method Yield (%) Purity (%) Key Structural Features
Target Compound 2-(Methylthio)phenyl Not reported Methylthio (moderate lipophilicity)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 3-Trifluoromethylphenyl General B 95–100 Electron-withdrawing CF₃ group
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) 4-Bromophenyl General B 95–100 Bromine (bulky, polarizable halogen)
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (9) 2,5-Dichlorophenyl Not reported Dual Cl substituents (high lipophilicity)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (11) 4-Fluorophenyl Not reported Fluorine (electron-withdrawing, small size)

Key Observations :

  • Steric Considerations : Bromine (compound 21) and dichlorophenyl (compound 9) substituents introduce steric bulk, which may hinder binding in constrained enzyme pockets .
  • Lipophilicity : The methylthio group in the target compound offers balanced lipophilicity, whereas dichlorophenyl (compound 9) increases logP, possibly affecting membrane permeability .

Analogues with Heterocyclic Variations

Compounds with alternative heterocycles or core modifications provide insights into scaffold-specific activity:

Compound Name Core Structure Key Differences Implications
Target Compound 1,3,4-Oxadiazole Optimal metabolic stability
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 1,3,4-Oxadiazole Thiophene replaces dihydrobenzo dioxine Reduced aromatic planar surface area
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) 1,3,4-Thiadiazole Sulfur replaces oxygen in the ring Altered electronic properties
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole Five-membered ring with O and N Different hydrogen-bonding capabilities

Key Observations :

  • Thiadiazole vs.
  • Isoxazole Derivatives : The isoxazole core () introduces a different hydrogen-bonding profile, which may reduce affinity for oxadiazole-specific targets .

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